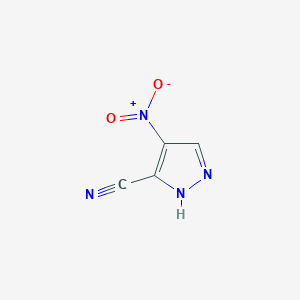

4-nitro-1H-pyrazole-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-1H-pyrazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N4O2/c5-1-3-4(8(9)10)2-6-7-3/h2H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLSWMOIYTDLKTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90320522 | |

| Record name | 4-nitro-1H-pyrazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90320522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61241-07-4 | |

| Record name | 61241-07-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=360638 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-nitro-1H-pyrazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90320522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitro-1H-pyrazole-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-nitro-1H-pyrazole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-nitro-1H-pyrazole-3-carbonitrile, a versatile building block in medicinal chemistry and materials science. This document details a feasible synthetic pathway, outlines experimental protocols, and presents key characterization data.

Introduction

This compound is a heterocyclic compound featuring a pyrazole core functionalized with both a nitro and a nitrile group. This unique combination of electron-withdrawing moieties endows the molecule with exceptional reactivity, making it a valuable intermediate for the synthesis of more complex heterocyclic systems, including those with potential pharmaceutical applications.[1] Preliminary research has suggested potential biological activities for compounds derived from this scaffold, such as antibacterial effects.[2]

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves a two-step process. The first step is the synthesis of the precursor, 4-amino-1H-pyrazole-3-carbonitrile. The second step is the subsequent oxidation of the amino group to a nitro group.

Synthesis of 4-amino-1H-pyrazole-3-carbonitrile

The synthesis of 4-amino-1H-pyrazole-3-carbonitrile can be achieved through the Thorpe-Ziegler cyclization of dicyanohydrazones. This method is a reliable route to substituted 4-aminopyrazoles.

Oxidation of 4-amino-1H-pyrazole-3-carbonitrile to this compound

Experimental Protocol: Oxidation of 4-amino-1H-pyrazole-3-carbonitrile

Disclaimer: This is a proposed protocol based on analogous reactions and should be optimized for safety and efficiency.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend 4-amino-1H-pyrazole-3-carbonitrile and a catalytic amount of sodium tungstate dihydrate in a mixture of 37% hydrogen peroxide and concentrated sulfuric acid. The reaction should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Conditions: The mixture is heated (e.g., to 50 °C) and stirred for a period of time (e.g., 3 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature and carefully poured into ice water.

-

Extraction: The aqueous solution is extracted with a suitable organic solvent, such as ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield this compound.

Caption: Synthetic workflow for this compound.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are performed using a combination of spectroscopic and physical methods.

Physical Properties

The following table summarizes the known physical properties of this compound.[3]

| Property | Value |

| Chemical Formula | C₄H₂N₄O₂ |

| Molar Mass | 138.08 g/mol [3] |

| Appearance | Solid (usually powder)[3] |

| Color | Typically white to off-white[3] |

| Melting Point | Data may vary depending on purity[3] |

| Boiling Point | Decomposes before boiling[3] |

| Solubility in Water | Low solubility[3] |

| Solubility in Organic Solvents | Soluble in some polar organic solvents like DMSO[3] |

Spectroscopic Data

While specific experimental spectra for this compound are not available in the searched literature, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A single proton signal is expected for the C5-H of the pyrazole ring. Due to the electron-withdrawing nature of the adjacent nitro and nitrile groups, this proton is expected to be significantly deshielded and appear at a downfield chemical shift.

-

¹³C NMR: Four distinct carbon signals are anticipated: one for the nitrile carbon, and three for the pyrazole ring carbons (C3, C4, and C5). The chemical shifts will be influenced by the nitrogen atoms and the electron-withdrawing substituents.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (pyrazole) | ~3100-3300 |

| C≡N stretch (nitrile) | ~2220-2260 |

| NO₂ asymmetric stretch | ~1500-1560 |

| NO₂ symmetric stretch | ~1300-1370 |

3.2.3. Mass Spectrometry (MS)

The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (138.08 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and hydrocyanic acid (HCN).

Caption: Characterization workflow for this compound.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is a solid that may be irritating to the eyes, skin, and respiratory system. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. The compound should be stored in a cool, dry, and well-ventilated area away from heat and oxidizing agents.[3]

Conclusion

This technical guide has outlined a viable synthetic approach and the expected characterization profile for this compound. The provided experimental protocol, based on analogous transformations, offers a starting point for its laboratory preparation. The tabulated physical and predicted spectroscopic data will aid researchers in the identification and quality control of this important synthetic intermediate. Further research to establish a definitive, optimized synthesis and to fully characterize this compound with experimental data is encouraged.

References

An In-depth Technical Guide to 4-nitro-1H-pyrazole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-nitro-1H-pyrazole-3-carbonitrile is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry and materials science. Its pyrazole core, substituted with both a nitro group and a nitrile functionality, imparts a unique reactivity that makes it an attractive starting material for the synthesis of more complex molecules.[1] Preliminary studies have suggested potential antibacterial properties, positioning it as a compound of interest for the development of novel therapeutic agents.[1] Furthermore, its nitrogen-rich structure lends itself to applications in the field of energetic materials. This guide provides a comprehensive overview of the available physicochemical properties, a detailed experimental protocol for its synthesis, and characterization data.

Physicochemical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, some general properties can be inferred from supplier information and data on related compounds. The starting material for its synthesis, 1H-pyrazole-3-carbonitrile, is better characterized.

Table 1: Physicochemical Properties of this compound and its Precursor

| Property | This compound | 1H-pyrazole-3-carbonitrile (Precursor) |

| CAS Number | 61241-07-4[2] | 36650-74-5[3] |

| Molecular Formula | C₄H₂N₄O₂[2] | C₄H₃N₃[4] |

| Molar Mass | 138.086 g/mol [2] | 93.09 g/mol [4] |

| Appearance | Solid (inferred) | Solid |

| Melting Point | A related compound, 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan, has a melting point of 218–220 °C.[5] | Not available |

| Boiling Point | Not available | 317 °C at 760 mmHg[4] |

| Density | Not available | 1.28 g/cm³[4] |

| Solubility | Inferred to be soluble in polar organic solvents like DMSO. | Not available |

| Flash Point | Not available | 114 °C[4] |

Synthesis

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the nitration of pyrazole rings.

Materials:

-

1H-pyrazole-3-carbonitrile

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (≥90%)

-

Ice

-

Distilled water

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Beaker

-

Büchner funnel and flask

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1H-pyrazole-3-carbonitrile in concentrated sulfuric acid. The reaction should be conducted in an ice bath to maintain a low temperature.

-

Nitration: Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the stirred solution of 1H-pyrazole-3-carbonitrile. The temperature of the reaction mixture should be carefully monitored and maintained below 10 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with constant stirring. This will precipitate the crude product.

-

Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral. Extract the aqueous mixture with ethyl acetate.

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.

Characterization

Characterization of the synthesized this compound would typically involve the following spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra would confirm the structure of the molecule by showing the characteristic chemical shifts and coupling constants for the protons and carbons in the pyrazole ring and the nitrile group.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H bond of the pyrazole ring, the C≡N stretch of the nitrile group, and the symmetric and asymmetric stretches of the NO₂ group. A published study on a compound containing the this compound moiety reported its characterization by IR spectroscopy.[5]

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.

Biological Activity and Signaling Pathways

While pyrazole derivatives are known to exhibit a wide range of biological activities, including insecticidal and antifungal properties, specific information regarding the biological activity and signaling pathways of this compound is limited.[6] Preliminary research has indicated potential antibacterial effects, and it is considered a valuable building block for the synthesis of potential anticancer agents.[1] However, detailed studies on its mechanism of action and interaction with specific signaling pathways have not yet been reported in the available literature.

Synthesis Pathway Diagram

The synthesis of this compound can be visualized as a direct nitration of the precursor, 1H-pyrazole-3-carbonitrile.

Caption: Synthesis of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 1H-Pyrazole-3-carbonitrile | 36650-74-5 [sigmaaldrich.com]

- 4. 1H-PYRAZOLE-3-CARBONITRILE CAS#: 36650-74-5 [m.chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Analysis of 4-nitro-1H-pyrazole-3-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the available spectral data for the compound 4-nitro-1H-pyrazole-3-carbonitrile. Due to the limited availability of directly published spectra for this specific molecule, this document focuses on the characterization data of closely related analogs and the general principles of spectral interpretation for this class of compounds. This guide aims to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis.

Molecular Structure and Spectroscopic Overview

This compound possesses a heterocyclic pyrazole core, substituted with a nitro group at the C4 position and a nitrile group at the C3 position. This unique arrangement of functional groups gives rise to distinct spectroscopic signatures that are crucial for its identification and characterization. The expected spectral data would include signals corresponding to the pyrazole ring protons and carbons in NMR, characteristic vibrational frequencies for the nitrile and nitro groups in IR spectroscopy, and a definitive molecular ion peak in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Justification |

| H5 | ~ 8.5 - 9.0 | - | The proton at the C5 position is expected to be significantly deshielded due to the electron-withdrawing effects of the adjacent nitro group and the pyrazole ring nitrogen. |

| NH | ~ 13.0 - 14.0 | - | The N-H proton of the pyrazole ring typically appears as a broad singlet at a high chemical shift. |

| C3 | - | ~ 110 - 115 | The carbon bearing the nitrile group. |

| C4 | - | ~ 145 - 150 | The carbon attached to the nitro group will be strongly deshielded. |

| C5 | - | ~ 130 - 135 | The chemical shift of this carbon is influenced by the adjacent nitro group and ring nitrogens. |

| CN | - | ~ 115 - 120 | The carbon of the nitrile group. |

Experimental Protocol for NMR Spectroscopy:

A general procedure for acquiring NMR spectra of a similar compound, as adapted from synthetic chemistry literature, is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) and a longer acquisition time with a greater number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (pyrazole) | 3200 - 3400 | Medium, Broad |

| C≡N stretch (nitrile) | 2220 - 2260 | Sharp, Medium to Strong |

| N=O stretch (nitro, asymmetric) | 1500 - 1560 | Strong |

| N=O stretch (nitro, symmetric) | 1340 - 1380 | Strong |

| C=N stretch (pyrazole ring) | 1580 - 1650 | Medium |

| C-N stretch (pyrazole ring) | 1400 - 1500 | Medium |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The spectrum can be recorded using a Potassium Bromide (KBr) pellet or as a thin film. For the KBr method, grind a small amount of the sample with dry KBr and press into a thin pellet.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the pure KBr pellet should be taken first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a molecule.

Table 3: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₄H₂N₄O₂ |

| Molecular Weight | 138.08 g/mol |

| [M]+ or [M+H]+ | m/z 138 or 139 |

Expected Fragmentation Pattern: The fragmentation of this compound under electron ionization (EI) would likely involve the loss of the nitro group (NO₂), the nitrile group (CN), or other small neutral molecules from the pyrazole ring.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques. ESI is a softer ionization method and is more likely to show the molecular ion peak.

-

Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

Logical Workflow for Spectral Data Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a novel compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Disclaimer: The spectral data presented in this guide are predicted values based on the analysis of related compounds and general spectroscopic principles. For definitive characterization, experimental data for this compound should be acquired and analyzed.

6-Prenylnaringenin: A Technical Guide for Researchers

An In-depth Examination of the Properties, Mechanisms, and Applications of a Promising Bioactive Flavonoid

Abstract

6-Prenylnaringenin (6-PN), a naturally occurring prenylflavonoid predominantly found in hops (Humulus lupulus), has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of 6-PN, with a focus on its physicochemical properties, multifaceted mechanisms of action, and its current and potential applications in research and drug development. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug discovery and development, offering structured data, detailed experimental methodologies, and visual representations of its molecular interactions.

Physicochemical Properties

6-Prenylnaringenin, a derivative of naringenin, is characterized by the presence of a prenyl group at the C-6 position of the A ring, a structural feature that significantly enhances its biological efficacy.[1] In its purified form, 6-PN appears as a crystalline, pale yellow solid.[2]

Table 1: Physicochemical Properties of 6-Prenylnaringenin

| Property | Value | Reference(s) |

| CAS Number | 68236-13-5 | [3] |

| Molecular Formula | C₂₀H₂₀O₅ | [3] |

| Molecular Weight | 340.4 g/mol | [3] |

| Melting Point | 209–209.5 °C | [2] |

| Water Solubility | 1.55 mg/L | [2] |

| Other Solubilities | Readily soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone, and methanol. | [2][4] |

| Appearance | Crystalline pale yellow solid | [2] |

| IUPAC Name | (2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | [3] |

Biological Activities and Mechanisms of Action

6-Prenylnaringenin exhibits a broad spectrum of biological effects, including anticancer, neuroactive, and phytoestrogenic properties.[1] These activities are underpinned by its ability to interact with various cellular targets and signaling pathways.

Anticancer Activity

6-PN has demonstrated significant antiproliferative effects in various cancer cell lines.[4] Its anticancer mechanisms are multifaceted and include the induction of apoptosis-independent cell death and the inhibition of histone deacetylases (HDACs).[5][6]

Table 2: In Vitro Anticancer Activity of 6-Prenylnaringenin

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |

| PC-3 | Prostate Cancer | 18.4 | [4] |

| DU145 | Prostate Cancer | 29.1 | [4] |

One of the key mechanisms underlying its anticancer potential is the inhibition of HDACs. In silico and in vitro studies have shown that 6-PN can fit into the binding pockets of HDACs, chelating the zinc ion essential for their enzymatic activity.[6] This leads to hyperacetylation of histones, altering gene expression and contributing to the reduction of cancer cell proliferation and viability.[6]

Phytoestrogenic and Chemopreventive Effects

6-Prenylnaringenin is recognized for its phytoestrogenic properties, although they are considered weaker than its isomer, 8-prenylnaringenin.[1] Its interaction with estrogen signaling pathways is complex and can lead to chemopreventive outcomes. 6-PN acts as an agonist for the aryl hydrocarbon receptor (AhR), which plays a crucial role in the metabolism of estrogens.[7][8]

Activation of AhR by 6-PN leads to the upregulation of cytochrome P450 enzymes, particularly CYP1A1.[7][8] This enzyme is responsible for the 2-hydroxylation of estrogens, a detoxification pathway that produces less carcinogenic metabolites.[7] Furthermore, 6-PN can induce the degradation of estrogen receptor alpha (ERα) through an AhR-dependent mechanism.[7] This dual action of activating a detoxification pathway while promoting the degradation of a key receptor in estrogen-dependent cancers highlights its potential as a chemopreventive agent.[1][7]

Below is a diagram illustrating the proposed signaling pathway for the chemopreventive action of 6-Prenylnaringenin.

Caption: Proposed mechanism of 6-PN in promoting estrogen detoxification.

Neuroactive Properties

6-Prenylnaringenin exhibits neuroactive effects, primarily through its modulation of GABA-A receptors.[1][9] It acts as a positive allosteric modulator of these receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system.[1][10] This modulation enhances the effect of GABA, leading to potential sedative, hypnotic, and analgesic effects.[1] Studies suggest a dual mode of action, where 6-PN may act as a positive allosteric modulator at the α+β- binding interface and as a null modulator at the flumazenil-sensitive α+γ2- binding interface.[10]

The following diagram illustrates the workflow for investigating the modulatory effects of 6-PN on GABA-A receptors.

Caption: Workflow for assessing 6-PN's effect on GABA-A receptors.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to facilitate the replication and further investigation of 6-Prenylnaringenin's biological activities.

Protocol: MCF-7 Cell Proliferation Assay

This assay is used to determine the effect of 6-PN on the proliferation of estrogen-receptor-positive breast cancer cells.

Materials:

-

MCF-7 human breast cancer cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS), charcoal-stripped

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

6-Prenylnaringenin (dissolved in DMSO)

-

17β-Estradiol (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Methodology:

-

Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator.

-

Hormone Deprivation: Before the experiment, switch the cells to DMEM with 5% charcoal-stripped FBS for 3-4 days to deprive them of estrogens.

-

Seeding: Trypsinize the cells and seed them in 96-well plates at a density of 5 x 10³ cells per well. Allow the cells to attach for 24 hours.

-

Treatment: Replace the medium with fresh hormone-deprived medium containing various concentrations of 6-PN, 17β-estradiol (as a positive control), or vehicle (DMSO) alone.

-

Incubation: Incubate the plates for 6 days, replacing the medium with fresh treatment medium on day 3.

-

MTT Assay: On day 6, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the cell proliferation as a percentage of the vehicle control and determine the IC₅₀ value for 6-PN.

Protocol: Aryl Hydrocarbon Receptor (AhR) Activation Assay (XRE-Luciferase Reporter Assay)

This assay measures the ability of 6-PN to activate the AhR signaling pathway.[8]

Materials:

-

HepG2 or MCF-7 cells

-

Transient transfection reagent

-

XRE-luciferase reporter plasmid

-

β-galactosidase expression vector (for normalization)

-

6-Prenylnaringenin (dissolved in DMSO)

-

TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin) (positive control)

-

Luciferase assay system

-

β-galactosidase assay kit

-

Luminometer

Methodology:

-

Cell Seeding: Seed HepG2 or MCF-7 cells in 24-well plates at a density that will result in 70-80% confluency on the day of transfection.

-

Transfection: Co-transfect the cells with the XRE-luciferase reporter plasmid and the β-galactosidase expression vector using a suitable transfection reagent according to the manufacturer's protocol.

-

Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of 6-PN, TCDD, or vehicle (DMSO).

-

Incubation: Incubate the cells for another 24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.

-

Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.

-

β-galactosidase Assay: Measure the β-galactosidase activity in the same cell lysates for normalization of transfection efficiency.

-

Analysis: Normalize the luciferase activity to the β-galactosidase activity and express the results as fold induction over the vehicle control.

Applications and Future Perspectives

6-Prenylnaringenin's diverse biological activities make it a compound of significant interest for various applications.

-

Menopausal Symptoms: Due to its phytoestrogenic properties, 6-PN is already used in commercially available hop extracts for the non-hormonal treatment of menopausal symptoms.[1]

-

Cancer Therapy and Prevention: Its anticancer and chemopreventive mechanisms suggest its potential as a lead compound for the development of novel cancer therapies, particularly for hormone-dependent cancers.[1] Further research is warranted to explore its efficacy and safety in vivo.

-

Neuropharmacology: The modulatory effects of 6-PN on GABA-A receptors open avenues for its investigation as a potential sedative, hypnotic, or analgesic agent.[1]

-

Antimicrobial Agent: 6-PN also exhibits broad and potent antimicrobial properties, suggesting its potential use in combating infectious diseases.[1]

Future research should focus on elucidating the precise molecular mechanisms of 6-PN in more detail, conducting in vivo studies to validate its therapeutic potential, and exploring its pharmacokinetic and pharmacodynamic profiles to optimize its delivery and efficacy.

Conclusion

6-Prenylnaringenin is a remarkable natural compound with a wide array of promising biological activities. Its well-defined physicochemical properties, coupled with its multifaceted mechanisms of action, position it as a strong candidate for further investigation in the fields of oncology, endocrinology, and neuropharmacology. This technical guide provides a foundational resource for researchers to build upon, with the aim of unlocking the full therapeutic potential of this versatile flavonoid.

References

- 1. 6-Prenylnaringenin—Its Beneficial Biological Effects and Possible Applications | MDPI [mdpi.com]

- 2. 6-Prenylnaringenin—Its Beneficial Biological Effects and Possible Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Prenylnaringenin | C20H20O5 | CID 155094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 6- and 8-Prenylnaringenin, Novel Natural Histone Deacetylase Inhibitors Found in Hops, Exert Antitumor Activity on Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 6-Prenylnaringenin from Hops Disrupts ERα-mediated Downregulation of CYP1A1 to Facilitate Estrogen Detoxification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hop (Humulus lupulus L.) Extract and 6-Prenylnaringenin Induce P450 1A1 Catalyzed Estrogen 2-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 6-Prenylnaringenin-Its Beneficial Biological Effects and Possible Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hops compounds modulatory effects and 6-prenylnaringenin dual mode of action on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Therapeutic Potential: A Technical Guide to the Biological Activity of 4-Nitro-1H-pyrazole-3-carbonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] The introduction of a nitro group and a carbonitrile moiety, as seen in 4-nitro-1H-pyrazole-3-carbonitrile, creates a versatile building block for the synthesis of novel therapeutic agents.[3] Preliminary research has highlighted the potential of derivatives from this core structure, particularly in the realms of antimicrobial and anticancer applications.[3][4] This in-depth technical guide consolidates the available scientific information on the biological activities of this compound derivatives, presenting quantitative data, detailed experimental protocols, and logical workflows to aid in future research and development endeavors.

Quantitative Biological Activity Data

The biological evaluation of this compound derivatives and structurally related compounds has yielded promising quantitative data, primarily in the areas of anticancer and antimicrobial activity. The following tables summarize key findings from the literature, providing a comparative overview of the potency of these compounds against various cell lines and microbial strains.

Anticancer Activity

The cytotoxicity of pyrazole derivatives, including those with nitrophenyl substituents, has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the anticancer potential of these compounds.

| Compound/Derivative | Cell Line | Activity Metric | Value | Reference |

| 1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | MCF-7 (Breast Cancer) | IC50 | 70.65 µM | [5] |

| 3-(4-bromophenyl)-1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | MCF-7 (Breast Cancer) | IC50 | 43.41 µM | [5] |

| 1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-iodophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | MCF-7 (Breast Cancer) | IC50 | 30.68 µM | [5] |

| (Z)-1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-3-phenyl-2-(2-phenylhydrazono)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | MCF-7 (Breast Cancer) | IC50 | 44.99 µM | [5] |

Antimicrobial Activity

Derivatives of pyrazole have demonstrated notable activity against various bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.

| Compound/Derivative | Microorganism | Activity Metric | Value (µg/mL) | Reference |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide | Escherichia coli | MIC | 0.25 | [6] |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Streptococcus epidermidis | MIC | 0.25 | [6] |

| (E)-N'-(4-nitrobenzylidene)-5-hydroxy-3-methyl-1H-pyrazole-4-carbohydrazide | Aspergillus niger | MIC | 1 | [6] |

| Pyrano[2,3-c] pyrazole derivative 5c | Escherichia coli | MIC | 6.25 | [7] |

| Pyrano[2,3-c] pyrazole derivative 5c | Klebsiella pneumoniae | MIC | 6.25 | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the biological activity of pyrazole derivatives. These protocols are provided to ensure reproducibility and to serve as a foundation for future studies.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of pyrazole derivatives on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

Human cancer cell lines (e.g., MDA-MB-468)

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Test compounds (pyrazole derivatives)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Culture: Culture the cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified atmosphere at 37°C with 5% CO2.

-

Cell Seeding: Harvest the cells using trypsin-EDTA, perform a cell count, and seed the cells into 96-well plates at a density of approximately 5 x 10^3 cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. After 24 hours of incubation, replace the old medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel).

-

Incubation: Incubate the plates for 24 to 48 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, using a suitable software.[8]

Protocol 2: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This protocol describes the determination of the antimicrobial activity of pyrazole derivatives using the agar well diffusion method.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Aspergillus niger)

-

Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

-

Sterile Petri dishes

-

Sterile cork borer

-

Test compounds (pyrazole derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Clotrimazole) discs or solutions

-

Incubator

Procedure:

-

Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.

-

Inoculation: Prepare a standardized inoculum of the test microorganism and uniformly spread it over the surface of the solidified agar plates.

-

Well Creation: Use a sterile cork borer to create wells of a specific diameter in the agar.

-

Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration into the wells. Also, include a solvent control, and a positive control with a standard antimicrobial agent.

-

Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited) in millimeters.[6]

-

Minimum Inhibitory Concentration (MIC) Determination: To determine the MIC, a broth microdilution method is typically employed, where serial dilutions of the compounds are prepared in liquid growth medium in a 96-well plate, followed by inoculation with the test microorganism. The MIC is the lowest concentration that shows no visible growth after incubation.[7]

Visualizing the Workflow

To better understand the logical flow of the experimental processes described, the following diagrams, generated using the DOT language, illustrate a typical workflow for evaluating the biological activity of novel compounds.

Caption: Workflow for Anticancer Activity Screening.

Caption: Workflow for Antimicrobial Activity Screening.

References

- 1. ijcps.nknpub.com [ijcps.nknpub.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. chemrevlett.com [chemrevlett.com]

- 5. Synthesis, Characterization and Anti-Breast Cancer Activity of New 4-Aminoantipyrine-Based Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]

An In-depth Technical Guide to the Reactivity of the Nitrile Group in Nitropyrazoles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the nitrile group in nitropyrazole scaffolds. The presence of one or more nitro groups significantly influences the chemical behavior of the nitrile moiety, rendering it susceptible to a variety of transformations that are crucial for the synthesis of diverse functionalized pyrazole derivatives for applications in medicinal chemistry and materials science. This document details key reactions, including hydrolysis, reduction, nucleophilic addition of organometallic reagents, and [3+2] cycloaddition, supported by experimental protocols, quantitative data, and logical workflow diagrams.

Influence of the Nitro Group on Nitrile Reactivity

The electron-withdrawing nature of the nitro group plays a pivotal role in activating the pyrazole ring and, consequently, the attached nitrile group. This activation enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. The position of the nitro group relative to the nitrile group can also exert a significant influence on reactivity, with studies on isomeric 1-methyl-3(5)-nitropyrazole-4-carbonitriles showing that a nitro group at the 5-position results in much higher reactivity towards nucleophilic substitution compared to a nitro group at the 3-position[1]. This heightened reactivity is a key consideration in designing synthetic routes involving nitropyrazole intermediates.

Key Transformations of the Nitrile Group in Nitropyrazoles

The activated nitrile group in nitropyrazoles can undergo several important transformations, providing access to a range of valuable functional groups.

Hydrolysis to Carboxamides and Carboxylic Acids

The hydrolysis of the nitrile group in nitropyrazoles to form carboxamides and subsequently carboxylic acids is a fundamental transformation. This reaction can be catalyzed by either acid or base. The strong electron-withdrawing effect of the nitro group facilitates the addition of water or hydroxide ions to the nitrile carbon.

General Experimental Protocol for Base-Catalyzed Hydrolysis:

A solution of the nitropyrazole carbonitrile in a suitable solvent (e.g., ethanol, methanol) is treated with an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide. The reaction mixture is typically stirred at room temperature or heated to ensure complete conversion. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by acidification to precipitate the carboxylic acid or by extraction to isolate the amide. For instance, 3-nitro-4-cyanopyrazole has been successfully converted to 3-nitro-4-carboxamidopyrazole and 3-nitro-4-carboxylpyrazole[1].

| Reactant | Product | Reagents and Conditions | Yield | Reference |

| 3-Nitro-4-cyanopyrazole | 3-Nitro-4-carboxamidopyrazole | H₂SO₄ (conc.), 20°C | - | [1] |

| 3-Nitro-4-cyanopyrazole | 3-Nitro-4-carboxylpyrazole | H₂SO₄ (conc.), 100°C, 1 h | - | [1] |

Note: Specific yield data for these transformations were not available in the cited abstract.

Experimental Workflow for Base-Catalyzed Hydrolysis of Nitropyrazole Carbonitrile

Caption: Workflow for the hydrolysis of nitropyrazole carbonitriles.

Reduction to Aminomethylpyrazoles

The reduction of the nitrile group to a primary amine offers a route to aminomethylpyrazole derivatives, which are valuable building blocks in medicinal chemistry. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. Care must be taken as the nitro group is also susceptible to reduction. Selective reduction of the nitrile in the presence of a nitro group can be challenging and may require specific reagents or conditions.

General Experimental Protocol for Reduction with LiAlH₄:

To a solution of the nitropyrazole carbonitrile in a dry ethereal solvent such as tetrahydrofuran (THF) under an inert atmosphere, a solution of LiAlH₄ is added portion-wise at a low temperature (e.g., 0°C). The reaction mixture is then stirred at room temperature or heated to reflux to drive the reaction to completion. After the reaction is complete, it is carefully quenched with water and an aqueous base to decompose the excess hydride and aluminum salts. The product is then extracted with an organic solvent.

Logical Flow for Nitrile Reduction

Caption: Generalized pathway for the reduction of a nitrile group.

Addition of Organometallic Reagents to form Ketones

The reaction of nitriles with organometallic reagents, such as Grignard or organolithium reagents, provides a powerful method for the synthesis of ketones. The nucleophilic carbon of the organometallic reagent adds to the electrophilic carbon of the nitrile, forming an imine intermediate, which is then hydrolyzed to the corresponding ketone upon acidic work-up. A key consideration when working with N-unsubstituted pyrazoles is the presence of the acidic N-H proton, which will react with the organometallic reagent. This necessitates the use of at least two equivalents of the organometallic reagent or a protection strategy for the pyrazole nitrogen.

General Experimental Protocol for Grignard Reaction:

To a solution of the nitropyrazole carbonitrile in a dry ethereal solvent (e.g., diethyl ether or THF) under an inert atmosphere, the Grignard reagent (at least 2 equivalents) is added dropwise at a low temperature. The reaction mixture is then stirred, typically at room temperature or with gentle heating, until the reaction is complete. The reaction is then quenched with an aqueous acid solution (e.g., HCl), and the resulting ketone is isolated by extraction and purified.

Specific examples with yields for the reaction of Grignard reagents with nitropyrazole carbonitriles are not well-documented in the available literature.

Workflow for Grignard Reaction with Nitropyrazole Carbonitrile

Caption: Experimental workflow for the synthesis of ketones from nitropyrazole carbonitriles.

[3+2] Cycloaddition with Azides to form Tetrazoles

The [3+2] cycloaddition of an azide source, such as sodium azide, to a nitrile is a widely used and efficient method for the synthesis of 5-substituted-1H-tetrazoles. These nitrogen-rich heterocycles are of significant interest in medicinal chemistry, often serving as bioisosteres for carboxylic acids. The reaction can be promoted by various catalysts, including Lewis and Brønsted acids.

General Experimental Protocol for Tetrazole Synthesis:

A mixture of the nitropyrazole carbonitrile, sodium azide, and a catalyst (e.g., zinc chloride, ammonium chloride, or silica sulfuric acid) in a suitable solvent like N,N-dimethylformamide (DMF) or water is heated. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the tetrazole product is typically precipitated by acidification with an acid like hydrochloric acid. The solid product is then collected by filtration and purified by recrystallization. For example, the synthesis of pyrazole-tetrazole hybrid compounds often involves the conversion of a cyano group on the pyrazole ring to a tetrazole ring using sodium azide[2].

| Reactant | Product | Reagents and Conditions | Yield | Reference |

| Pyrazole with nitrile group | Pyrazole-tetrazole ester | NaN₃, DMF | - | [2] |

| Pyrazole with nitrile group | Methylene-linked pyrazole-tetrazole | NaN₃, ZnCl₂, H₂O | - | [2] |

| Benzonitrile | 5-Phenyl-1H-tetrazole | NaN₃, NH₄Cl, DMF, heat | 22% | [3] |

Note: Specific yields for the conversion of nitropyrazole carbonitriles to tetrazoles were not found in the provided search results, but the general applicability of the reaction is established.

Logical Diagram for Tetrazole Synthesis

Caption: Key steps in the synthesis of nitropyrazolyl-tetrazoles.

Conclusion

The nitrile group in nitropyrazoles is a versatile functional handle that can be transformed into a variety of other important chemical moieties. The activating effect of the nitro group enhances the susceptibility of the nitrile to nucleophilic attack, facilitating reactions such as hydrolysis, reduction, and addition of organometallic reagents. Furthermore, the nitrile group readily participates in [3+2] cycloaddition reactions to form tetrazoles. While general protocols for these transformations are well-established, there is a need for more detailed studies and documentation of these reactions specifically on nitropyrazole substrates to establish optimal conditions and fully explore their synthetic potential. This guide serves as a foundational resource for researchers aiming to leverage the unique reactivity of nitropyrazoles in the development of novel compounds.

References

An In-depth Technical Guide to the Electrophilic Substitution and Functionalization of 4-Nitropyrazoles

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-nitropyrazole scaffold is a cornerstone in the development of energetic materials and a valuable intermediate in medicinal chemistry.[1][2] While the pyrazole ring is inherently susceptible to electrophilic attack, the presence of a powerful electron-withdrawing nitro group at the C-4 position fundamentally alters its reactivity, presenting significant challenges for classical electrophilic aromatic substitution (SEAr). This technical guide provides a comprehensive overview of the reactivity of 4-nitropyrazoles, focusing on the deactivating influence of the nitro group. It details the limited scope of direct C-H electrophilic substitution and explores crucial alternative functionalization pathways, including N-alkylation and modern transition-metal-catalyzed C-H activation, which enable the synthesis of diverse and complex derivatives. This document serves as a critical resource, furnishing detailed experimental protocols, quantitative data, and mechanistic diagrams to guide synthetic strategies.

Core Concepts: Reactivity of the 4-Nitropyrazole Ring

The pyrazole ring is an electron-rich five-membered heterocycle containing a "pyrrole-like" nitrogen (N1) and a "pyridine-like" nitrogen (N2). In its unsubstituted form, it readily undergoes electrophilic substitution, with the C-4 position being the most electronically enriched and sterically accessible site for attack.[3][4] Common electrophilic substitutions such as nitration, halogenation, and sulfonation preferentially occur at this position.[3][5]

The introduction of a nitro group (NO₂) at the C-4 position drastically changes this landscape. The nitro group is one of the strongest deactivating groups, exerting its influence through two primary electronic effects:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the pyrazole ring through the sigma bond framework.

-

Resonance Effect (-R): The nitro group withdraws electron density from the pi system of the ring, which can be visualized through resonance structures. This effect significantly reduces the nucleophilicity of the ring carbons.

Consequently, the 4-nitropyrazole ring is highly electron-deficient and strongly deactivated towards attack by electrophiles. Any potential, albeit difficult, electrophilic substitution is directed towards the C-3 and C-5 positions. This inherent lack of reactivity has spurred the development of alternative strategies to functionalize the 4-nitropyrazole core.

Figure 1. Logical relationship illustrating the deactivating effect of the 4-nitro group.

Electrophilic Substitution and Alternative Functionalization Reactions

Due to the strong deactivation, classical electrophilic substitution reactions like Friedel-Crafts acylation and sulfonation on 4-nitropyrazole are generally not feasible.[6] However, a few key transformations are possible under specific conditions, alongside more synthetically viable alternative approaches.

Further Nitration

Despite the deactivation, it is possible to introduce additional nitro groups onto the 4-nitropyrazole ring under harsh nitrating conditions to produce energetic materials like 3,4-dinitropyrazole.[1] This subsequent nitration occurs at the C-3 or C-5 position.

N-Alkylation

The most common and synthetically useful reaction of 4-nitropyrazole is N-alkylation. The acidic N-H proton can be readily removed by a base, generating a pyrazolate anion. This anion acts as a potent nucleophile, reacting with various electrophiles (e.g., alkyl halides) to yield N1-substituted derivatives.[7][8] This reaction is not an electrophilic substitution on the carbon framework but is the principal method for elaborating the 4-nitropyrazole scaffold.

C-H Activation and Arylation

Modern synthetic methods bypass the need for a highly nucleophilic ring by using transition-metal catalysts. Palladium-catalyzed C-H activation has emerged as a powerful strategy to functionalize the electron-deficient 4-nitropyrazole ring.[9] This approach typically requires a directing group on the N1 position and allows for the regioselective introduction of aryl groups at the C-5 position, a transformation not achievable through classical SEAr.

Figure 2. Major functionalization pathways for the 4-nitropyrazole core.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for key transformations involving the 4-nitropyrazole core.

| Reaction Type | Substrate | Reagents & Conditions | Product | Yield (%) | Reference |

| Nitration | Pyrazole | fuming HNO₃ (90%) / fuming H₂SO₄ (20%), 50°C, 1.5 h | 4-Nitropyrazole | 85% | [1] |

| Nitration | Pyrazole | conc. HNO₃ / conc. H₂SO₄, reflux, 6 h | 4-Nitropyrazole | 56% | [1][2] |

| N-Alkylation | 4-Nitropyrazole | NaH, Iodomethane, Acetonitrile, RT, 16 h | 1-Methyl-4-nitropyrazole | High (not specified) | [7] |

| N-Amination | 4-Nitropyrazole | NH₂OSO₃H, K₂CO₃ | 1-Amino-4-nitropyrazole | High (not specified) | [7] |

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Nitropyrazole via Direct Nitration of Pyrazole[1]

This optimized one-pot, two-step method provides a high yield of 4-nitropyrazole.

Workflow Diagram:

Figure 3. Experimental workflow for the synthesis of 4-nitropyrazole.

Materials:

-

Pyrazole

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (90%)

-

Fuming Sulfuric Acid (20% oleum)

Procedure:

-

In a reaction vessel equipped with a stirrer and thermometer, cool concentrated sulfuric acid.

-

Slowly add pyrazole to the cooled sulfuric acid while maintaining a low temperature (0-5°C) to form pyrazole sulfate.

-

In a separate vessel, prepare the nitrating agent by carefully mixing fuming nitric acid and fuming sulfuric acid.

-

Slowly add the nitrating agent to the pyrazole sulfate solution, ensuring the temperature does not exceed 10°C. The optimal molar ratio is n(fuming nitric acid):n(fuming sulfuric acid):n(concentrated sulfuric acid):n(pyrazole) = 1.5:3:2.1:1.

-

After the addition is complete, slowly warm the reaction mixture to 50°C and maintain this temperature for 1.5 hours.

-

Cool the reaction mixture to room temperature and then carefully pour it onto a beaker of crushed ice with vigorous stirring.

-

A white precipitate of 4-nitropyrazole will form. Collect the solid by vacuum filtration.

-

Wash the filter cake thoroughly with cold water to remove residual acid.

-

Dry the product under vacuum to yield pure 4-nitropyrazole (Yield: up to 85%).[1]

Protocol 2: N-Alkylation of 4-Nitropyrazole (General Procedure)[7]

This protocol describes the synthesis of 1-methyl-4-nitropyrazole as a representative example.

Materials:

-

4-Nitropyrazole

-

Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

Iodomethane (CH₃I)

-

Anhydrous Acetonitrile (MeCN)

-

Nitrogen or Argon atmosphere

Procedure:

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂), add anhydrous acetonitrile.

-

Carefully add sodium hydride (1.1 equivalents) to the solvent.

-

Add 4-nitropyrazole (1.0 equivalent) portion-wise to the stirred suspension at room temperature. Effervescence (H₂ gas) will be observed.

-

Stir the mixture at room temperature for 30 minutes after the addition is complete to ensure full formation of the pyrazolate anion.

-

Slowly add iodomethane (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 16 hours or until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to afford pure 1-methyl-4-nitropyrazole.

Conclusion

The 4-nitropyrazole core, while foundational, presents a significant synthetic challenge due to the strong deactivating nature of the C-4 nitro substituent, which renders the ring recalcitrant to classical electrophilic aromatic substitution. This guide has delineated the electronic principles governing this reactivity and has shown that direct C-functionalization via SEAr is limited to harsh nitration conditions. The primary avenues for molecular elaboration involve nucleophilic attack at the N1 position (N-alkylation) and modern, transition-metal-catalyzed C-H activation at the C-5 position. For researchers and drug development professionals, understanding these distinct reactivity patterns is paramount. A successful synthetic strategy will leverage these alternative pathways rather than relying on traditional electrophilic substitution, thereby unlocking the full potential of the 4-nitropyrazole scaffold for creating novel chemical entities.

References

- 1. Page loading... [guidechem.com]

- 2. 4-Nitropyrazole | 2075-46-9 [chemicalbook.com]

- 3. scribd.com [scribd.com]

- 4. quora.com [quora.com]

- 5. imperial.ac.uk [imperial.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

The Versatile Scaffold: Unlocking the Medicinal Chemistry Potential of 4-Nitro-1H-pyrazole-3-carbonitrile

A Technical Guide for Drug Discovery & Development Professionals

Introduction: In the landscape of modern medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold," consistently appearing in a multitude of biologically active compounds.[1] Among the diverse array of pyrazole-based building blocks, 4-nitro-1H-pyrazole-3-carbonitrile has emerged as a particularly valuable precursor for the synthesis of novel therapeutic agents. Its unique molecular architecture, featuring a pyrazole ring functionalized with both a nitro and a nitrile group, provides a rich platform for chemical modification, enabling the generation of diverse compound libraries with a wide range of pharmacological activities.[2][3] This technical guide delves into the potential applications of this compound in medicinal chemistry, with a focus on its derivatization into potent anticancer and anti-infective agents. We will explore key synthetic pathways, present quantitative biological data, and provide detailed experimental protocols to support further research and development in this promising area.

From Nitro-pyrazole to Bioactive Derivatives: A Synthetic Overview

The primary strategic value of this compound lies in the versatility of its nitro and nitrile functionalities. The nitro group can be readily reduced to a primary amine, yielding 4-amino-1H-pyrazole-3-carbonitrile, a key intermediate for the construction of fused heterocyclic systems. The nitrile group, on the other hand, can be transformed into various functional groups such as amides, amines, or carboxylic acids, offering multiple avenues for derivatization.[3]

A particularly fruitful application of this scaffold is the synthesis of pyrazolo[3,4-d]pyrimidines, which are bioisosteres of purines and have demonstrated significant potential as kinase inhibitors.[4] The general synthetic workflow involves the initial reduction of the nitro group, followed by cyclization of the resulting 4-amino-1H-pyrazole-3-carbonitrile with various electrophilic reagents.

Caption: Synthetic workflow from the starting material to bioactive derivatives.

Anticancer Applications: Targeting Key Signaling Pathways

Derivatives of this compound, particularly the resulting pyrazolo[3,4-d]pyrimidines, have shown significant promise as anticancer agents by targeting various protein kinases and other crucial components of cancer cell signaling.

Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged structure" for the development of protein kinase inhibitors, acting as an ATP mimic that can bind to the hinge region of the kinase active site.[5][6]

Table 1: Anticancer and Kinase Inhibitory Activities of Pyrazole Derivatives

| Compound Class | Target/Cell Line | Reported Activity (IC50) | Reference |

| Pyrazoline derivative | HepG-2 (Liver Cancer) | 3.57 µM | [7] |

| Pyrazole derivatives | MCF-7 (Breast Cancer) | 5.8 - 9.3 µM | [7] |

| Thiazolyl-pyrazoline | EGFR TK | 0.06 µM | [7] |

| Thiazolyl-pyrazoline | MCF-7 (Breast Cancer) | 0.07 µM | [7] |

| Pyrazolin-5-one derivative | MCF-7, HepG2, HCT-116 | 0.2 - 3.4 µM | [8] |

| Pyrazole-based Aurora A kinase inhibitor | Aurora A Kinase | 0.16 µM | [9] |

| Pyrazole-based Aurora A kinase inhibitor | HCT116 (Colon Cancer) | 0.39 µM | [9] |

| Pyrazole-based CDK1 inhibitor | CDK1 | 1.52 - 2.38 µM | [9] |

| Pyrazolo[3,4-d]pyrimidine | A549 (Lung Cancer) | 2.24 µM | [9] |

| Pyrazolo[3,4-d]pyrimidine | OVCAR-4 (Ovarian Cancer) | 1.74 µM | [4] |

| Pyrazolo[3,4-d]pyrimidine | ACHN (Renal Cancer) | 5.53 µM | [4] |

| Pyrazolo[3,4-d]pyrimidine | NCI-H460 (Lung Cancer) | 4.44 µM | [4] |

| Pyrazolo[3,4-d]pyrimidine-based PKD inhibitor | PKD | 17 - 35 nM | [10] |

mTOR Signaling Pathway: The mTOR (mammalian target of rapamycin) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.[3][8][11][12][13] 4-Aminopyrazolo[3,4-d]pyrimidine has been identified as a novel inhibitor of mTOR.[14]

Caption: Simplified mTOR signaling pathway and the inhibitory action of a pyrazole derivative.

IGF-1R/Src Signaling Pathway: The Insulin-like Growth Factor 1 Receptor (IGF-1R) and Src kinase pathways are implicated in cancer cell proliferation, survival, and metastasis.[5][15][16][17] Dual inhibition of IGF-1R and Src has been explored as a therapeutic strategy.[14]

Caption: The interconnected IGF-1R and Src signaling pathways as targets.

Inhibition of Urokinase Plasminogen Activator (uPA)

The urokinase plasminogen activator (uPA) system plays a critical role in cancer invasion and metastasis by promoting the degradation of the extracellular matrix.[1][7][14][18][19] Certain pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit uPA, representing a promising anti-metastatic strategy.[20]

Caption: The uPA-mediated proteolytic cascade in cancer metastasis.

Anti-Infective Potential

Preliminary research has highlighted the potential of this compound and its derivatives as antibacterial agents.[2][11][17] The broader class of pyrazole derivatives has demonstrated a wide spectrum of anti-infective properties, including antibacterial and antifungal activities.[15]

Table 2: Anti-infective Activity of Pyrazole Derivatives

| Compound | Organism | Activity (MIC) | Reference |

| Pyrazole derivative 3 | E. coli | 0.25 µg/mL | [16][18] |

| Pyrazole derivative 4 | S. epidermidis | 0.25 µg/mL | [16][18] |

| Pyrazole derivative 2 | A. niger | 1 µg/mL | [16][18] |

| Pyrazole-thiazole hybrids | S. aureus, K. planticola | 1.9 - 3.9 µg/mL | [15] |

Experimental Protocols

Synthesis of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile (a derivative of 4-amino-1H-pyrazole-3-carbonitrile)

This protocol describes the synthesis of a 4-amino-1H-pyrazole-3-carbonitrile derivative, which is a key intermediate for further elaboration into more complex heterocyclic systems.

Procedure: A mixture of (Z)-3-amino-2-benzoyl-4,4,4-trichloro-2-butenenitrile (2.89 g, 10 mmol) and hydrazine hydrate (1.0 mL, 20 mmol) in dioxane (20 mL) was heated under reflux for 3 hours. The reaction mixture was then allowed to cool to room temperature. The solid product that separated was collected by filtration and crystallized from dioxane.[21]

-

Yield: 93% (1.71 g)

-

Appearance: Buff crystals

-

Melting Point: 200-202 °C

-

IR (cm⁻¹): 3348, 3303 (NH₂), 3193 (NH), 2230 (CN)

-

¹H-NMR (DMSO-d₆, δ ppm): 6.50 (s, 2H, NH₂), 7.41-7.46 (m, 3H, arom. H), 7.80 (d, 2H, J = 7.2 Hz, arom-H), 12.16 (br s, 1H, NH)

-

MS (m/z): 184 (M⁺)[21]

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a general method for assessing the cytotoxic activity of synthesized compounds against cancer cell lines.

Procedure:

-

Cancer cell lines (e.g., MCF-7, HepG2, A549) are cultured in an appropriate medium supplemented with 10% fetal bovine serum.

-

Cells are seeded in 96-well plates at a suitable density and incubated for 24 hours to allow for attachment.

-

The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

-

After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.

-

The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.[12]

Conclusion and Future Directions

This compound is a highly versatile and reactive building block with significant potential in medicinal chemistry. Its efficient conversion into 4-amino-1H-pyrazole-3-carbonitrile provides a gateway to the synthesis of a wide range of bioactive molecules, most notably pyrazolo[3,4-d]pyrimidines. These derivatives have demonstrated potent anticancer activity through the inhibition of various protein kinases and other key targets in cancer signaling pathways. Furthermore, the anti-infective properties of pyrazole derivatives warrant further investigation.

Future research should focus on the systematic exploration of the structure-activity relationships of derivatives of this compound to optimize their potency and selectivity for specific biological targets. The development of more efficient and sustainable synthetic methodologies will also be crucial for the practical application of these compounds in drug discovery and development. The data and protocols presented in this guide provide a solid foundation for researchers to further unlock the therapeutic potential of this promising scaffold.

References

- 1. Frontiers | Modulation of Cellular Function by the Urokinase Receptor Signalling: A Mechanistic View [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insulin-Like Growth Factor (IGF) Pathway Targeting in Cancer: Role of the IGF Axis and Opportunities for Future Combination Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. The mTOR Signalling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MTOR Signaling in Cancer | Encyclopedia MDPI [encyclopedia.pub]

- 13. onclive.com [onclive.com]

- 14. mdpi.com [mdpi.com]

- 15. Drugging IGF-1R in cancer: New insights and emerging opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Combined Inhibition of IGF-1R/IR and Src family kinases enhances antitumor effects in prostate cancer by decreasing activated survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. discovery.researcher.life [discovery.researcher.life]

- 19. journals.physiology.org [journals.physiology.org]

- 20. tandfonline.com [tandfonline.com]

- 21. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Complex Heterocycles: A Technical Guide to 4-nitro-1H-pyrazole-3-carbonitrile

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the pyrazole scaffold stands as a privileged structure, forming the core of numerous biologically active compounds and functional materials. Among the diverse array of substituted pyrazoles, 4-nitro-1H-pyrazole-3-carbonitrile (CAS No. 61241-07-4) has emerged as a particularly versatile and powerful building block.[1] Its unique trifunctional nature, featuring a pyrazole ring, a nitro group, and a nitrile moiety, offers a wealth of opportunities for the construction of complex heterocyclic systems. This technical guide provides a comprehensive overview of the synthesis and synthetic applications of this compound, offering detailed experimental protocols, quantitative data, and visual representations of key reaction pathways to empower researchers in their scientific endeavors.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is fundamental for its effective utilization in synthesis. The table below summarizes key data for the parent compound and a selection of its derivatives, providing a valuable resource for characterization and reaction monitoring.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data Highlights |

| This compound | C₄H₂N₄O₂ | 138.08 | Not Reported | |

| 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile | C₁₀H₈N₄ | 184.20 | 200-202 | IR (cm⁻¹): 3348, 3303 (NH₂), 3193 (NH), 2230 (CN) ¹H NMR (DMSO-d₆): δ 6.50 (s, 2H, NH₂), 7.41-7.46 (m, 3H, arom. H), 7.80 (d, 2H, J = 7.2 Hz, arom-H), 12.16 (br s, 1H, NH)[2] |

| 3-Amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | C₁₀H₇ClN₄ | 218.65 | 218-220 | IR (cm⁻¹): 3348, 3302 (NH₂), 3137 (NH), 2223 (CN) ¹H NMR (DMSO-d₆): δ 6.40 (s, 2H, NH₂), 7.53 (d, 2H, J = 8.4 Hz, arom-H), 7.80 (d, 2H, J = 8.4 Hz, arom-H), 12.06 (br s, 1H, NH)[2] |

| 5-Amino-3-(2-hydroxy-5-((4-nitrophenyl)diazenyl)phenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | C₂₂H₁₅N₇O₃ | 425.40 | 149-151 | IR (cm⁻¹): 3461, 3307 (NH), 3037 (OH), 2189 (CN), 1662 (N=N), 1515, 1340 (NO₂) ¹H NMR (DMSO-d₆): δ 6.78–7.30 (m, 6H), 7.49–7.54 (m, 1H), 7.96–8.02 (m, 2H), 8.16 (s, 1H), 8.23–8.25 (m, 1H), 8.34–8.39 (m, 1H), 10.27 (s, 1H, OH)[3] |

Synthesis of this compound

The introduction of a nitro group at the C4 position of the pyrazole ring is a key transformation in the synthesis of the title compound. While specific literature detailing the synthesis of this compound is not abundant, a robust protocol can be devised based on established nitration methodologies for pyrazole derivatives. The following experimental protocol is a representative procedure adapted from the nitration of pyrazole.[4]

Experimental Protocol: Nitration of 1H-pyrazole-3-carbonitrile

Materials:

-

1H-pyrazole-3-carbonitrile

-

Fuming Nitric Acid (98%)

-

Fuming Sulfuric Acid (20% SO₃)

-

Ice

-

Deionized Water

-

Ethyl Ether

-

Hexane

Procedure:

-

Preparation of Nitrating Mixture: In a four-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add 19.3 mL (0.30 mol) of 20% fuming sulfuric acid. Cool the flask in an ice-water bath and slowly add 6.3 mL (0.15 mol) of fuming nitric acid via the dropping funnel, ensuring the temperature is maintained between 0 and 10°C. Stir the mixture at this temperature for 30 minutes to generate the nitrosulfuric acid.[4]

-

Formation of Pyrazole Sulfate: In a separate flask, cautiously add 1H-pyrazole-3-carbonitrile (0.1 mol) to 11 mL (0.21 mol) of concentrated sulfuric acid at room temperature. Stir the mixture for 30 minutes to ensure the formation of the pyrazole sulfate salt.

-

Nitration Reaction: Cool the flask containing the pyrazole sulfate salt in an ice-water bath. Slowly add the prepared nitrosulfuric acid (25 mL) dropwise to the pyrazole sulfate solution. After the addition is complete, raise the temperature to 50°C and maintain the reaction for 1.5 hours.[4]

-

Work-up and Isolation: Pour the reaction mixture into 200 mL of ice water, which should result in the precipitation of a white solid. Collect the solid by filtration and wash it with ice water.

-